(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol
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Overview
Description
(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol is a seven-membered heterocyclic compound containing oxygen and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol typically involves multicomponent heterocyclization reactions. One common approach is the one-pot reaction of 2-(2-formylphenoxy)acetic acid with various amines and nucleophilic reagents . This method does not require a catalyst and can efficiently produce the desired oxazepine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the development of cost-effective and environmentally friendly processes is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazepine ring can be reduced to form a more saturated compound.
Substitution: The isobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated oxazepine derivatives.
Substitution: Formation of various substituted oxazepine derivatives.
Scientific Research Applications
(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s oxazepine ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine: A similar compound with a simpler structure.
4-Isobutyl-9-methoxy-7-(4-methoxyphenyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: A derivative with additional methoxy groups.
tert-butyl (2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate: Another derivative with a tert-butyl carbamate group.
Uniqueness
(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxyl group
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
[4-(2-methylpropyl)-3,5-dihydro-2H-1,4-benzoxazepin-7-yl]methanol |
InChI |
InChI=1S/C14H21NO2/c1-11(2)8-15-5-6-17-14-4-3-12(10-16)7-13(14)9-15/h3-4,7,11,16H,5-6,8-10H2,1-2H3 |
InChI Key |
WMWRONFGUDBYQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCOC2=C(C1)C=C(C=C2)CO |
Origin of Product |
United States |
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